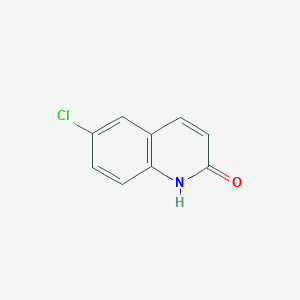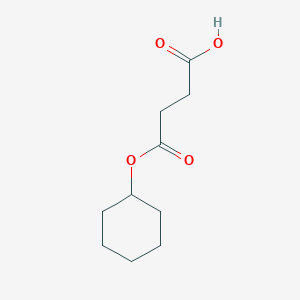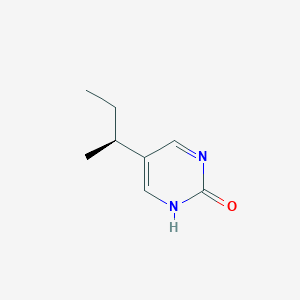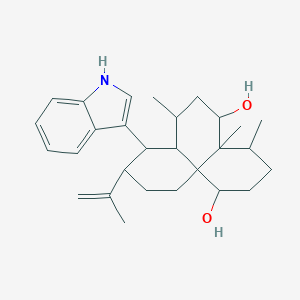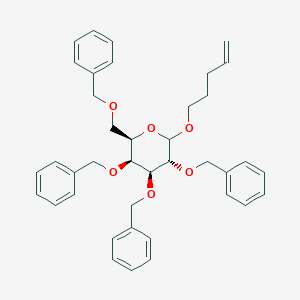
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is a complex organic compound with the molecular formula C39H44O6 and a molecular weight of 608.76 g/mol . This compound is a derivative of D-galactopyranose, where the hydroxyl groups are protected by benzyl groups, and an additional pent-4-enyl group is attached to the anomeric carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside typically involves the protection of the hydroxyl groups of D-galactopyranose with benzyl groupsThe reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general approach would involve similar protection and substitution reactions as described in the synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The pent-4-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the pent-4-enyl group can be reduced to form a saturated pentyl group.
Substitution: The benzyl protecting groups can be removed under hydrogenolysis conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Hydrogenolysis using hydrogen gas and a palladium catalyst.
Major Products Formed
Oxidation: Formation of pent-4-enal or pentanoic acid derivatives.
Reduction: Formation of pentyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside.
Substitution: Formation of D-galactopyranose derivatives with free hydroxyl groups.
Scientific Research Applications
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is primarily used in scientific research, particularly in the fields of:
Chemistry: As a protected sugar derivative, it is used in the synthesis of more complex carbohydrates and glycosylation reactions.
Biology: It serves as a building block for the synthesis of glycosylated molecules, which are important in studying biological processes and interactions.
Medicine: It is used in the development of glycosylated drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is largely dependent on its use as a synthetic intermediate. In glycosylation reactions, it acts as a donor molecule, transferring its glycosyl group to acceptor molecules. The benzyl protecting groups help to control the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but lacks the pent-4-enyl group.
Pent-4-enyl-2,3,4,6-tetra-O-acetyl-D-galactopyranoside: Similar but with acetyl protecting groups instead of benzyl groups.
Uniqueness
Pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-galactopyranoside is unique due to the combination of benzyl protecting groups and the pent-4-enyl group, which provides specific reactivity and selectivity in synthetic applications. This makes it particularly useful in the synthesis of complex carbohydrates and glycosylated molecules .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-pent-4-enoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H44O6/c1-2-3-16-25-41-39-38(44-29-34-23-14-7-15-24-34)37(43-28-33-21-12-6-13-22-33)36(42-27-32-19-10-5-11-20-32)35(45-39)30-40-26-31-17-8-4-9-18-31/h2,4-15,17-24,35-39H,1,3,16,25-30H2/t35-,36+,37+,38-,39?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZBFGKKCLGDY-HZZPCSLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H44O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
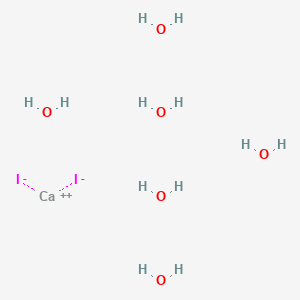
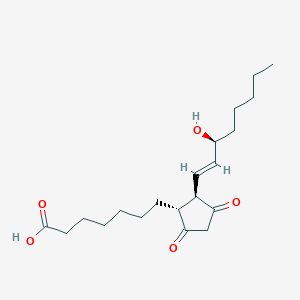
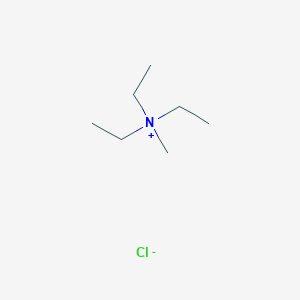

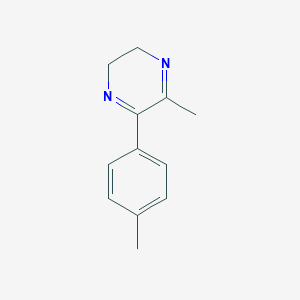

![(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B161472.png)
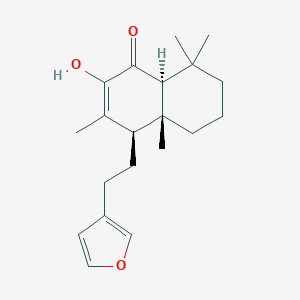
![2-([(Benzyloxy)carbonyl]amino)-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B161474.png)
